![molecular formula C26H35N3O4S2 B2489040 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1006303-82-7](/img/structure/B2489040.png)
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound under consideration is related to a group of benzamide derivatives, which have been studied for various properties including fluorescence, anticancer activity, and antifungal properties. Although the exact compound isn't directly studied, related compounds provide insights into its potential characteristics and applications.
Synthesis Analysis
- The synthesis of related benzamide derivatives often involves reactions with various aldehydes and acids. For instance, Saeed et al. (2013) describe synthesizing similar compounds by heterocyclization of corresponding thioureas (Saeed & Rafique, 2013).
Molecular Structure Analysis
- The molecular structures of similar benzamide derivatives have been characterized using techniques like X-ray diffraction analysis, as seen in the work of Köysal et al. (2015), who analyzed the geometry of related compounds (Köysal et al., 2015).
Chemical Reactions and Properties
- Benzamide derivatives can participate in various chemical reactions, forming complexes with different properties. For example, Gomathi Vellaiswamy & S. Ramaswamy (2017) synthesized Co(II) complexes of similar benzamides, indicating potential for complex formation and interaction with metals (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
- The physical properties of these compounds, such as fluorescence, have been a subject of study. Gomathi Vellaiswamy & S. Ramaswamy (2017) also explored the fluorescence properties of Co(II) complexes of similar benzamides (Vellaiswamy & Ramaswamy, 2017).
Chemical Properties Analysis
- Benzamide derivatives exhibit a range of chemical properties, including potential antifungal and antibacterial activities. Narayana et al. (2004) synthesized benzamides and evaluated them for antifungal activity, demonstrating the chemical versatility of such compounds (Narayana et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A series of novel benzamides, including variants similar to the specified compound, have been synthesized and characterized, showcasing the versatility of these compounds in chemical synthesis. For instance, Saeed and Rafique (2013) developed a range of N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, highlighting efficient synthesis methods for such compounds (Saeed & Rafique, 2013).
- Another study by Saeed (2009) demonstrated the microwave-promoted synthesis of similar benzamides, emphasizing a cleaner, more efficient method of producing these compounds (Saeed, 2009).
Biological Activities and Applications
- Benzamides, particularly those with a thiazole structure, have been studied for their biological activities. For example, a study by Saeed et al. (2008) investigated the antifungal activity of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides, finding some compounds exhibiting low to moderate activity, indicating potential applications in antifungal treatments (Saeed et al., 2008).
- A study by Narayana et al. (2004) synthesized benzamides with a focus on antifungal properties, further emphasizing the potential use of such compounds in addressing fungal infections (Narayana et al., 2004).
- Chawla (2016) explored thiazole derivatives for their antimicrobial activity, again highlighting the potential of these compounds in medical applications, particularly in combating microbial infections (Chawla, 2016).
Advanced Synthesis Techniques and Applications
- Research by Saini et al. (2019) demonstrated an environmentally benign, metal-free synthesis method for highly functionalized benzothiazolylidene benzamide, which could have implications for more sustainable production of these compounds (Saini et al., 2019).
- Bikobo et al. (2017) synthesized a series of thiazole derivatives for antimicrobial testing, suggesting the importance of these compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4S2/c1-6-33-16-15-29-23-9-7-8-10-24(23)34-26(29)27-25(30)21-11-13-22(14-12-21)35(31,32)28(17-19(2)3)18-20(4)5/h7-14,19-20H,6,15-18H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDYZYHDIWKPKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,2-Dichlorocyclopropyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2488957.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide](/img/structure/B2488958.png)
![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)
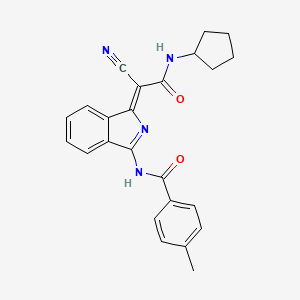
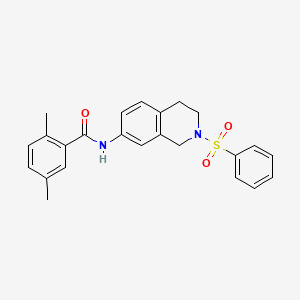
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)
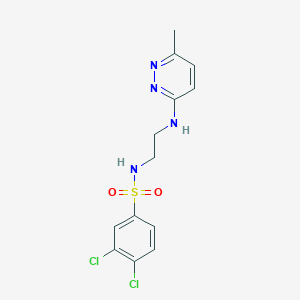
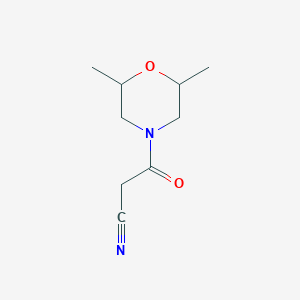
![Ethyl 2-{[2-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2488971.png)
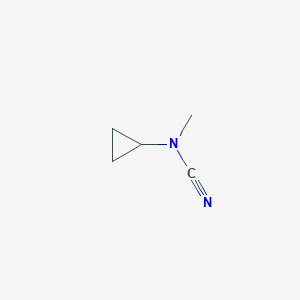
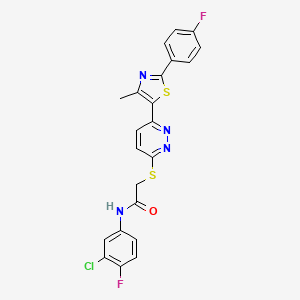
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)